molecular formula C24H31NO4S B2483163 (7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone CAS No. 1797204-62-6

(7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone

Cat. No.: B2483163
CAS No.: 1797204-62-6
M. Wt: 429.58
InChI Key: DNGGTYMFRJMFAN-UHFFFAOYSA-N
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Description

(7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H31NO4S and its molecular weight is 429.58. The purity is usually 95%.
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Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4S/c1-4-27-20-16-19(17-21(28-5-2)23(20)29-6-3)24(26)25-13-12-22(30-15-14-25)18-10-8-7-9-11-18/h7-11,16-17,22H,4-6,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGGTYMFRJMFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone is a complex organic molecule with potential medicinal applications. Its structure features a thiazepane ring and a methanone functional group linked to a triethoxyphenyl moiety. This unique configuration suggests various biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N2O4SC_{23}H_{29}N_{2}O_{4}S. The presence of the thiazepane ring contributes to its biological reactivity, while the triethoxyphenyl group may enhance its solubility and bioavailability.

Structural Features

FeatureDescription
Thiazepane RingA seven-membered ring containing sulfur
Triethoxyphenyl GroupEnhances solubility and potential interactions
Methanone Functional GroupContributes to reactivity

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on related thiazolidine derivatives have shown promising results against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : Compounds with similar structural features demonstrated cytotoxic effects, inhibiting cell proliferation without inducing apoptosis. This suggests a mechanism of action that may involve cell cycle arrest rather than programmed cell death .
  • Mechanisms of Action : The anticancer activity may be attributed to the compound's ability to interfere with DNA synthesis or repair mechanisms in cancer cells. The lack of DNA fragmentation observed in some studies suggests that these compounds might act through alternative pathways .

Antimicrobial Activity

Compounds containing thiazepane structures have also been noted for their antimicrobial properties. The unique structural arrangement allows for interaction with bacterial cell membranes or vital metabolic pathways:

  • In Vitro Studies : Similar thiazepane derivatives have been tested against various bacterial strains, showing effective inhibition of growth. This activity is likely due to the disruption of membrane integrity or interference with protein synthesis.

Case Studies

Several studies have highlighted the biological potential of thiazepane derivatives:

  • Study on Thiazolidine Derivatives :
    • Objective : Evaluate anticancer effects on MCF-7 cells.
    • Findings : Significant inhibition of cell proliferation was observed at concentrations of 250 and 300 μg/mL. No DNA fragmentation was detected, indicating a non-apoptotic mechanism .
  • Antimicrobial Efficacy :
    • Objective : Assess the antimicrobial properties of thiazepane derivatives.
    • Results : Effective against multiple bacterial strains, suggesting potential for development as antibacterial agents.

Predictive Models

Utilizing predictive models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on molecular structure. These models suggest that compounds similar to This compound may possess a wide range of pharmacological effects beyond anticancer and antimicrobial activities.

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